

Propylene glycol monooleate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol monooleate*

Cat. No.: B072195

[Get Quote](#)

An In-depth Technical Guide to **Propylene Glycol Monooleate** for Researchers and Drug Development Professionals

Introduction

Propylene glycol monooleate (PGMO) is a nonionic surfactant belonging to the class of glycol esters, formed through the esterification of propylene glycol with oleic acid.^{[1][2]} Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it a valuable excipient in various industrial applications, including pharmaceuticals, cosmetics, and food products.^{[1][2][3]} In the realm of drug development, its functions as an emulsifier, stabilizer, and solubilizing agent are of particular interest for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).^{[1][2]} This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of **propylene glycol monooleate**.

Chemical and Physical Properties

Propylene glycol monooleate is a colorless to pale yellow, oily liquid.^{[1][3]} The key physicochemical properties of **propylene glycol monooleate** are summarized in the table below.

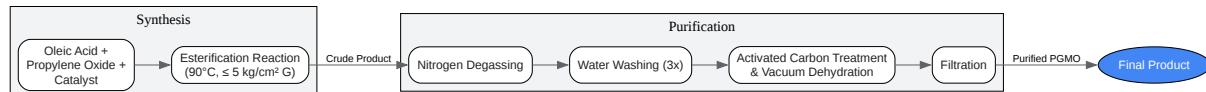
Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₄₀ O ₃	[1] [2] [4] [5]
Molecular Weight	340.54 g/mol	[1] [4] [5]
CAS Number	1330-80-9	[1] [2] [3] [4]
IUPAC Name	2-hydroxypropyl (9Z)-octadec-9-enoate	[1]
Synonyms	9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol; Propylene glycol oleate	[3] [4]
Density	0.919 g/cm ³	[4]
Boiling Point	176-183 °C	[4]
Physical State	Liquid	[4]
Solubility	Practically insoluble in water; soluble in organic solvents.	

Synthesis and Purification

Propylene glycol monooleate is typically synthesized through the esterification of oleic acid and propylene glycol. This can be achieved via chemical or enzymatic processes.

Experimental Protocol: Chemical Synthesis

A common method for the production of **propylene glycol monooleate** involves the direct esterification of oleic acid with propylene oxide in the presence of a catalyst.


Materials:

- Oleic acid
- Propylene oxide

- Tertiary amine or quaternary ammonium salt catalyst (e.g., N-methylpiperidine)
- Nitrogen gas
- Activated carbon
- Warm water (50°C)

Procedure:

- Charge a reaction vessel with oleic acid and the catalyst.
- Heat the mixture to the reaction temperature (e.g., 90°C).
- Add propylene oxide to the reaction mixture over a period of time, maintaining the temperature and pressure (e.g., $\leq 5 \text{ kg/cm}^2 \text{ G}$). The molar ratio of propylene oxide to oleic acid should be approximately 0.9 to 1.1.
- After the addition is complete, continue the reaction for a specified time (e.g., 1 hour) to ensure completion.
- Blow nitrogen gas through the mixture to remove any unreacted propylene oxide.
- Cool the reaction mixture to approximately 50°C.
- Wash the crude product by adding warm water, mixing, and then separating the aqueous phase. Repeat this washing step three times.
- Add activated carbon to the washed product.
- Dehydrate the mixture under vacuum (e.g., $\leq 10 \text{ mmHg}$) at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).
- Filter off the activated carbon to obtain the purified **propylene glycol monooleate**.^[6]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **propylene glycol monooleate**.

Analytical Methods

The analysis of **propylene glycol monooleate**, particularly its purity and composition in formulations, is crucial. Gas chromatography (GC) is a primary analytical technique employed for this purpose.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the analysis of propylene glycol esters using gas chromatography with flame ionization detection (FID).

Equipment and Reagents:

- Gas chromatograph with a split/splitless or on-column injector and an FID.
- Fused silica capillary column (e.g., 12-25 m, 0.25-0.35 mm i.d., coated with 95% methyl- 5% phenyl silicone).
- Silylating agents: N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).
- Pyridine (analytical grade).
- Internal standard (e.g., n-heptadecane).

- Reference standard (e.g., propylene glycol monostearate).

Procedure:

- Internal Standard Solution Preparation: Accurately weigh the internal standard and dissolve it in pyridine to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Accurately weigh a homogenized sample of **propylene glycol monooleate** into a volumetric flask and dilute to volume with the internal standard solution.
- Derivatization: Transfer an aliquot of the sample solution to a vial. Add BSTFA and TMCS, cap the vial, and shake vigorously. Heat the mixture at approximately 70°C for 20 minutes to complete the silylation of free hydroxyl groups.
- GC Analysis: Inject the derivatized sample into the GC. A typical temperature program would be:
 - Initial oven temperature: 50-60°C
 - Ramp rate: 10°C/min
 - Final temperature: 350°C (hold for 1 min)
 - Injector temperature: 320°C (for split injection)
 - Detector temperature: 400°C
- Quantification: Identify the peaks by comparing their retention times with those of the reference standards. The concentration of **propylene glycol monooleate** is determined by comparing its peak area to that of the internal standard.[\[7\]](#)

Applications in Drug Development

Propylene glycol monooleate serves several key functions in pharmaceutical formulations:

- Emulsifier and Stabilizer: It is used to create and stabilize oil-in-water emulsions, which can be beneficial for the delivery of lipophilic drugs.[\[2\]](#)

- Solubilizer: It can enhance the solubility of poorly water-soluble APIs, thereby improving their bioavailability.[1]
- Skin Conditioning Agent: In topical and transdermal formulations, it can act as a skin conditioning agent and penetration enhancer.[8]

Its "Generally Recognized as Safe" (GRAS) status for use in food products contributes to its favorable safety profile for pharmaceutical applications.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propylene glycol monooleate (1330-80-9) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 1330-80-9: Propylene glycol monooleate | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bocsci.com [bocsci.com]
- 6. JPH0674237B2 - Method for producing propylene glycol monooleate - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. propylene glycol oleate, 1330-80-9 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Propylene glycol monooleate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072195#propylene-glycol-monooleate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com